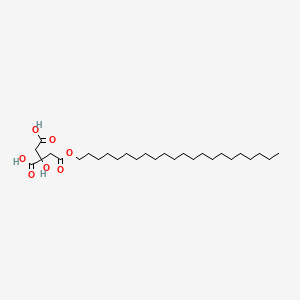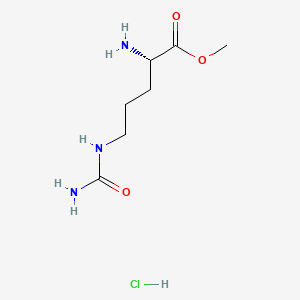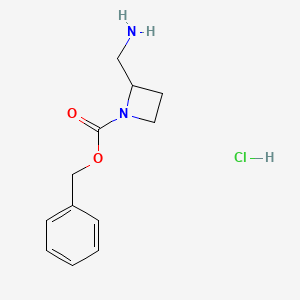
Docosyl dihydrogen citrate
Vue d'ensemble
Description
Docosyl dihydrogen citrate is a chemical compound with the EC / List no.: 301-038-3 and CAS no.: 93980-60-0 . It is also known as behenyl alcohol, a saturated fatty alcohol containing 22 carbon atoms . It is traditionally used as an emollient, emulsifier, and thickener in cosmetics . In July 2000, docosanol was approved for medical use in the United States as an antiviral agent for reducing the duration of cold sores .
Synthesis Analysis
Inorganic citrates, such as this compound, are produced by direct neutralizations of aqueous solutions of citric acid by the corresponding bases or by titrations of soluble in water salts with solutions containing citrate ions . A method for the assay of citrate in pharmaceutical formulations using Ion Chromatography has been described .
Chemical Reactions Analysis
Citric acid, from which this compound is derived, dissociates in water in three steps . The mono-ionizable citrate anions may exist in two forms which are in equilibrium . The central carboxylic group of citric acid is more acidic than the two terminal carboxylic groups in tri-, di-, and mono-hydrogen citrate species .
Physical And Chemical Properties Analysis
The physical and chemical properties of inorganic citrates include solubilities in water, boiling temperatures, freezing points, and activity and osmotic coefficients at these temperatures . They also include sound velocities, densities of binary and ternary solutions, and partition data in two-phase ternary systems .
Applications De Recherche Scientifique
1. Role in Endothelial Function
Docosyl dihydrogen citrate plays a crucial role in endothelial function. It is a key component in the process where endothelial nitric oxide synthase (eNOS) becomes uncoupled to produce superoxide anion instead of NO, contributing to endothelial dysfunction. This process is especially significant in conditions like deoxycorticosterone acetate (DOCA)–salt hypertension, which is characterized by suppressed plasma renin levels due to sodium retention and manifests in eNOS uncoupling (Du et al., 2008).
2. Impact on Hypertension
Tetrahydrobiopterin, a critical cofactor for the NO synthases, becomes "uncoupled" in the absence of this compound, leading to the production of reactive oxygen species rather than NO. This uncoupling has been observed in the aortas of mice with DOCA-salt hypertension, where ROS production from NO synthase is significantly increased, and tetrahydrobiopterin oxidation is evident. Addressing this can be beneficial in preventing vascular complications in hypertension (Landmesser et al., 2003).
3. Interaction with Gold Nanoparticles
This compound's interaction with gold nanoparticles (AuNPs) has been studied extensively. The structure of citrate adlayers on AuNPs has been investigated, revealing that citrate anions are adsorbed through central carboxylate groups. The structural organization of these layers is important for nanoparticle formation and stabilization, suggesting potential applications in nanoparticle-based studies and technologies (Park & Shumaker-Parry, 2014).
4. Influence on Chelation Therapy
This compound has been studied for its potential in chelation therapy. A study testing the efficacy of a partially lipophilic polyaminocarboxylic acid chelator for removing incorporated 239Pu deposits in rats showed significant reductions in 239Pu content in selected organs. This highlights its potential application in chelation therapy for removing heavy metal deposits from the body (Miller et al., 1992).
5. Role in Citrate and Pyruvate Metabolism
Research has shown that this compound is involved in citrate and pyruvate metabolism by nongrowing cells of Leuconostoc oenos. This involvement has implications for understanding metabolic shifts in different environmental conditions, such as pH and gas atmosphere, and their effect on the end products of citrate utilization (Ramos et al., 1995).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2-docosoxy-2-oxoethyl)-2-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-35-26(31)24-28(34,27(32)33)23-25(29)30/h34H,2-24H2,1H3,(H,29,30)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZHSSDKCGVJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80916791 | |
| Record name | 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80916791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93980-60-0 | |
| Record name | Docosyl dihydrogen citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80916791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyl dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Trilithium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B3308676.png)
![Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-](/img/structure/B3308683.png)



![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308731.png)
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308736.png)

![2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3308738.png)
![Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B3308757.png)

